L-778123 hydrochloride

Description

L-778123 is a small molecule drug with a maximum clinical trial phase of I (across all indications) and has 2 investigational indications.

Properties

IUPAC Name |

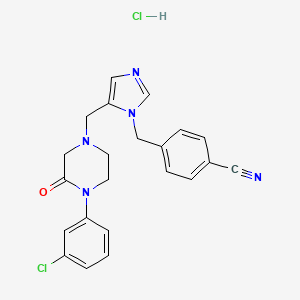

4-[[5-[[4-(3-chlorophenyl)-3-oxopiperazin-1-yl]methyl]imidazol-1-yl]methyl]benzonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20ClN5O.ClH/c23-19-2-1-3-20(10-19)28-9-8-26(15-22(28)29)14-21-12-25-16-27(21)13-18-6-4-17(11-24)5-7-18;/h1-7,10,12,16H,8-9,13-15H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNBSQYGTJLIPJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CN1CC2=CN=CN2CC3=CC=C(C=C3)C#N)C4=CC(=CC=C4)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21Cl2N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60180034 | |

| Record name | L 778123 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60180034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

253863-00-2 | |

| Record name | Benzonitrile, 4-[[5-[[4-(3-chlorophenyl)-3-oxo-1-piperazinyl]methyl]-1H-imidazol-1-yl]methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=253863-00-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L 778123 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0253863002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L 778123 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60180034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-778123 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2A2059P49U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

L-778123 Hydrochloride: A Technical Guide to its Mechanism of Action as a Dual Farnesyltransferase and Geranylgeranyltransferase I Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-778123 hydrochloride is a potent small molecule inhibitor targeting protein prenylation, a critical post-translational modification for the function of numerous cellular proteins, including the Ras superfamily of small GTPases. This technical guide provides an in-depth exploration of the mechanism of action of L-778123, its effects on cellular signaling pathways, and its anti-proliferative activity. Quantitative data from various studies are summarized, and detailed protocols for key experimental assays are provided to facilitate further research and development.

Core Mechanism of Action: Dual Inhibition of FPTase and GGPTase-I

This compound functions as a dual inhibitor of two key enzymes in the protein prenylation pathway: Farnesyltransferase (FPTase) and Geranylgeranyltransferase type I (GGPTase-I)[1][2][3]. Protein prenylation involves the attachment of isoprenoid lipids, such as farnesyl pyrophosphate (FPP) or geranylgeranyl pyrophosphate (GGPP), to a cysteine residue within a C-terminal CaaX motif of a target protein[4]. This lipid modification is essential for the proper subcellular localization and function of many signaling proteins, including the Ras family of oncoproteins (H-Ras, K-Ras, and N-Ras)[4].

By inhibiting FPTase and GGPTase-I, L-778123 prevents the farnesylation and geranylgeranylation of their respective substrate proteins. This disruption of protein prenylation leads to the mislocalization of key signaling molecules, thereby interfering with their downstream signaling cascades, which are often implicated in cell growth, proliferation, and survival.

Quantitative Inhibition Data

The inhibitory potency of L-778123 against FPTase and GGPTase-I has been quantified in enzymatic assays.

| Enzyme | IC50 Value |

| Farnesyltransferase (FPTase) | 2 nM[1][2][3] |

| Geranylgeranyltransferase I (GGPTase-I) | 98 nM[1][2][3] |

Impact on Downstream Signaling: The Ras-Raf-MEK-ERK Pathway

A primary consequence of FPTase and GGPTase-I inhibition by L-778123 is the disruption of the Ras-to-MAPK (Mitogen-Activated Protein Kinase) signaling cascade[5]. Ras proteins, when activated, initiate a phosphorylation cascade that includes Raf, MEK (MAPK/ERK kinase), and ERK (Extracellular signal-regulated kinase). This pathway plays a crucial role in regulating cell proliferation, differentiation, and survival.

L-778123 has been shown to inhibit the prenylation of Ras proteins, preventing their association with the cell membrane and subsequent activation. Specifically, studies have demonstrated the following effects:

-

Inhibition of H-Ras and N-Ras Prenylation: In HL-60 myeloid leukemia cells, L-778123 effectively inhibits the prenylation of H-Ras and N-Ras in a time- and concentration-dependent manner[5].

-

Partial Inhibition of K-Ras Prenylation: K-Ras prenylation is only partially blocked at higher concentrations and longer incubation times, which is attributed to the higher affinity of K-Ras for farnesyltransferase[5].

-

Reduction of Phosphorylated MEK-1/2 and MAPK-1/2: Treatment with L-778123 leads to a decrease in the levels of phosphorylated (activated) MEK-1/2 and diphosphorylated MAPK-1/2, downstream components of the Ras signaling pathway[5].

Cellular Effects: Anti-Proliferative and Cell Cycle Arrest

The inhibitory effects of L-778123 on protein prenylation and downstream signaling translate into significant anti-proliferative activity in various cancer cell lines.

Anti-Proliferative Activity

L-778123 has demonstrated potent inhibition of cell proliferation, particularly in myeloid leukemia cells.

| Cell Type | IC50 Range |

| Myeloid Leukemia Cell Lines (HL-60, Kasumi-1, K562) | 0.2 µM - 1.8 µM[1][5] |

| Primary Myeloid Leukemia Cells | 0.1 µM - 161.8 µM[1][5] |

| HT-29 (Colon Adenocarcinoma) | >100 µM (synergistic with Doxorubicin, IC50: 1.72 µM)[1] |

| A549 (Lung Carcinoma) | >100 µM (synergistic with Doxorubicin, IC50: 1.52 µM)[1] |

Cell Cycle Arrest

L-778123 induces cell cycle arrest, although the specific phase of arrest can be cell-line dependent.

-

G1 Arrest: In HL-60 cells, L-778123 treatment leads to an arrest at the G1/S interface of the cell cycle[5].

-

G2/M Arrest: In contrast, NB-4 cells exhibit a G2/M blockade followed by apoptosis upon treatment with L-778123[5].

In Vivo and Clinical Studies

The activity of L-778123 has also been evaluated in animal models and human clinical trials.

In Vivo Animal Studies

In studies involving dogs, continuous infusion of L-778123 (50 mg/kg/day for 7 days) resulted in the inhibition of both HDJ2 (an FPTase substrate) and Rap1A (a GGPTase-I substrate) prenylation in peripheral blood mononuclear cells (PBMCs)[1]. However, inhibition of Ki-Ras prenylation was not observed in these studies[1].

Human Clinical Trials

Phase I clinical trials in patients with advanced solid malignancies have been conducted to evaluate the safety, pharmacokinetics, and pharmacodynamics of L-778123. These trials demonstrated a dose-dependent inhibition of HDJ2 farnesylation in patient PBMCs[6][7]. While the studies confirmed the dual inhibitory activity of L-778123 in humans, significant inhibition of Ki-Ras prenylation in patient samples was not detected[6].

Experimental Protocols

Farnesyltransferase (FTase) and Geranylgeranyltransferase I (GGPTase-I) Inhibition Assay

This protocol outlines a general method for determining the in vitro inhibitory activity of L-778123 against FPTase and GGPTase-I.

Materials:

-

Recombinant human FPTase and GGPTase-I

-

Farnesyl pyrophosphate (FPP) and Geranylgeranyl pyrophosphate (GGPP)

-

Biotinylated peptide substrate (e.g., biotin-GCVLS for FPTase)

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 5 mM DTT)

-

[³H]FPP or [³H]GGPP (radiolabeled isoprenoid)

-

Streptavidin-coated scintillation proximity assay (SPA) beads

-

Microplate scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a microplate, combine the recombinant enzyme (FPTase or GGPTase-I), biotinylated peptide substrate, and the various concentrations of L-778123.

-

Initiate the reaction by adding the radiolabeled isoprenoid ([³H]FPP for FPTase, [³H]GGPP for GGPTase-I).

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Terminate the reaction by adding a stop solution.

-

Add streptavidin-coated SPA beads to each well to capture the biotinylated, prenylated peptide.

-

Measure the radioactivity in each well using a microplate scintillation counter.

-

Calculate the percent inhibition for each concentration of L-778123 and determine the IC50 value by plotting the data.

Western Blot Analysis of Protein Prenylation and Signaling Pathway Inhibition

This protocol describes the detection of changes in protein prenylation and the phosphorylation status of signaling proteins following treatment with L-778123.

Materials:

-

Cell lines (e.g., HL-60)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-H-Ras, anti-N-Ras, anti-K-Ras, anti-phospho-MEK-1/2, anti-total-MEK-1/2, anti-phospho-MAPK, anti-total-MAPK, anti-HDJ2, anti-Rap1A)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of this compound for specified time periods (e.g., 0-5 µM for 6-48 hours).

-

Cell Lysis: Harvest and lyse the cells in ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add the chemiluminescent substrate.

-

Imaging: Capture the signal using an imaging system. The unprenylated form of proteins like H-Ras will migrate slower on the gel than the prenylated form.

Cell Proliferation (MTS) Assay

This protocol measures the effect of L-778123 on the proliferation of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HL-60, Kasumi-1, K562)

-

This compound

-

96-well plates

-

MTS reagent

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.

-

Compound Treatment: After allowing the cells to adhere (if applicable), treat them with a range of concentrations of this compound.

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours).

-

MTS Addition: Add MTS reagent to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell proliferation inhibition relative to untreated controls and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry (FACS)

This protocol is used to determine the effect of L-778123 on the cell cycle distribution.

Materials:

-

Cell lines (e.g., HL-60, NB-4)

-

This compound

-

Phosphate-buffered saline (PBS)

-

Ethanol (B145695) (70%, ice-cold)

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration.

-

Cell Harvesting: Harvest both adherent and floating cells.

-

Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing RNase A and Propidium Iodide.

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the samples on a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound is a potent dual inhibitor of FPTase and GGPTase-I that disrupts the crucial post-translational modification of key signaling proteins, most notably those in the Ras superfamily. This inhibition leads to the suppression of the Ras-to-MAPK signaling pathway, resulting in anti-proliferative effects and cell cycle arrest in various cancer cell models. While in vivo and clinical studies have confirmed its dual inhibitory activity, the lack of significant K-Ras prenylation inhibition in patients highlights the complexities of targeting this pathway. The detailed information and protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to further understand and potentially exploit the therapeutic potential of farnesyltransferase and geranylgeranyltransferase inhibition.

References

- 1. Preclinical and clinical pharmacodynamic assessment of L-778,123, a dual inhibitor of farnesyl:protein transferase and geranylgeranyl:protein transferase type-I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cohesionbio.com [cohesionbio.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. broadpharm.com [broadpharm.com]

- 7. aacrjournals.org [aacrjournals.org]

L-778,123 Hydrochloride: A Technical Guide to a Dual Farnesyltransferase and Geranylgeranyltransferase-I Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of L-778,123 hydrochloride, a potent dual inhibitor of farnesyltransferase (FPTase) and geranylgeranyltransferase type-I (GGPTase-I). This document consolidates key quantitative data, details essential experimental protocols, and visualizes the underlying biological pathways and experimental workflows to support further research and development efforts in oncology and other relevant fields.

Core Inhibitory Activity and Cellular Effects

L-778,123 hydrochloride is a synthetic, imidazole-containing small molecule that demonstrates potent, dual inhibitory activity against two key enzymes in the protein prenylation pathway: FPTase and GGPTase-I.[1] This dual inhibition is critical for overcoming the resistance mechanisms observed with inhibitors that target only FPTase, particularly in cancers driven by K-Ras mutations.[2]

Enzymatic Inhibition

L-778,123 hydrochloride exhibits nanomolar potency against FPTase and maintains significant activity against GGPTase-I, making it a valuable tool for studying the roles of both farnesylation and geranylgeranylation in cellular processes.

| Target Enzyme | IC50 Value | Reference(s) |

| Farnesyltransferase (FPTase) | 2 nM | [3][4][5][6] |

| Geranylgeranyltransferase-I (GGPTase-I) | 98 nM | [3][4][5][6] |

Cellular Proliferation and Cytotoxicity

The inhibitory action of L-778,123 on protein prenylation translates to significant anti-proliferative and cytotoxic effects across a range of cancer cell lines. Its efficacy is particularly noted in myeloid leukemia cells.

| Cell Line / Sample Type | Assay Type | IC50 Value | Reference(s) |

| Myeloid Leukemia Cell Lines | Proliferation | 0.2 µM - 1.8 µM | [3][4] |

| Primary Myeloid Leukemia Samples | Proliferation | 0.1 µM - 161.8 µM | [3][4] |

| A549 (Lung Adenocarcinoma) | Cytotoxicity | >100 µM | [1][3][4] |

| HT-29 (Colon Adenocarcinoma) | Cytotoxicity | >100 µM | [1][3][4] |

| A549 (in combination with Doxorubicin) | Cytotoxicity | 1.72 µM | [1][3][4] |

| HT-29 (in combination with Doxorubicin) | Cytotoxicity | 1.52 µM | [1][3][4] |

Mechanism of Action: The Prenylation Pathway

Protein prenylation is a post-translational modification essential for the proper localization and function of numerous signaling proteins, including members of the Ras superfamily of small GTPases. FPTase and GGPTase-I catalyze the attachment of farnesyl and geranylgeranyl isoprenoid groups, respectively, to a C-terminal CaaX motif of their target proteins. L-778,123 inhibits these enzymes, thereby preventing the membrane association and subsequent activation of key oncogenic proteins like Ras.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Preclinical and clinical pharmacodynamic assessment of L-778,123, a dual inhibitor of farnesyl:protein transferase and geranylgeranyl:protein transferase type-I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. benchchem.com [benchchem.com]

L-778,123 Hydrochloride: A Technical Guide to the Dual Inhibitor of Ras Protein Prenylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-778,123 hydrochloride is a potent small molecule inhibitor targeting protein prenylation, a critical post-translational modification for the function of numerous cellular proteins, including the Ras superfamily of small GTPases. Ras proteins are key regulators of signal transduction pathways controlling cell proliferation, differentiation, and survival.[1] Aberrant Ras signaling, frequently driven by oncogenic mutations, is a hallmark of many human cancers.[2] L-778,123 acts as a dual inhibitor of farnesyltransferase (FTase) and geranylgeranyltransferase-I (GGTase-I), enzymes that catalyze the attachment of isoprenoid lipids to the C-terminal CAAX motif of target proteins.[3][4] This inhibition prevents the proper localization of Ras and other proteins to the cell membrane, thereby disrupting their downstream signaling functions.[2][5] This technical guide provides an in-depth overview of L-778,123, summarizing its biochemical activity, cellular effects, and preclinical and clinical findings, with a focus on its impact on Ras protein prenylation.

Introduction to Ras Protein Prenylation

Ras proteins undergo a series of post-translational modifications, collectively known as prenylation, which are essential for their membrane association and biological activity.[5][6] This process is initiated by the covalent attachment of a 15-carbon farnesyl or a 20-carbon geranylgeranyl isoprenoid lipid to a cysteine residue within the C-terminal CAAX box of the nascent Ras protein.[6][7] This reaction is catalyzed by farnesyltransferase (FTase) or geranylgeranyltransferase-I (GGTase-I), respectively.[8] Following isoprenoid attachment, the -AAX tripeptide is proteolytically cleaved by Ras-converting enzyme 1 (Rce1), and the newly exposed C-terminal cysteine is carboxylated by isoprenylcysteine carboxyl methyltransferase (Icmt).[7][9] These modifications increase the hydrophobicity of the C-terminus, facilitating the anchoring of Ras proteins to the inner leaflet of the plasma membrane, a prerequisite for their interaction with downstream effectors.[5][7]

// Nodes Ras_precursor [label="Nascent Ras Protein\n(in Cytosol)"]; FPP [label="Farnesyl Pyrophosphate (FPP)", shape=ellipse]; GGPP [label="Geranylgeranyl Pyrophosphate (GGPP)", shape=ellipse]; FTase [label="Farnesyltransferase (FTase)", shape=hexagon, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; GGTase1 [label="Geranylgeranyltransferase-I (GGTase-I)", shape=hexagon, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; L778123 [label="L-778,123", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Farnesylated_Ras [label="Farnesylated Ras"]; Geranylgeranylated_Ras [label="Geranylgeranylated Ras"]; ER [label="Endoplasmic Reticulum Processing\n(Rce1, Icmt)"]; Mature_Ras [label="Mature, Prenylated Ras"]; Plasma_Membrane [label="Plasma Membrane Localization", shape=cylinder, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Downstream_Signaling [label="Downstream Signaling\n(e.g., Raf-MEK-ERK)"]; Cellular_Effects [label="Cellular Effects\n(Proliferation, Survival)"];

// Edges Ras_precursor -> FTase; FPP -> FTase; FTase -> Farnesylated_Ras [label=" Farnesylation"]; L778123 -> FTase [label=" Inhibition", color="#EA4335", style=bold, arrowhead=tee];

Ras_precursor -> GGTase1; GGPP -> GGTase1; GGTase1 -> Geranylgeranylated_Ras [label=" Geranylgeranylation"]; L778123 -> GGTase1 [label=" Inhibition", color="#EA4335", style=bold, arrowhead=tee];

Farnesylated_Ras -> ER; Geranylgeranylated_Ras -> ER; ER -> Mature_Ras; Mature_Ras -> Plasma_Membrane; Plasma_Membrane -> Downstream_Signaling; Downstream_Signaling -> Cellular_Effects; } end_dot Figure 1: The Ras protein prenylation and signaling pathway, indicating the inhibitory action of L-778,123 on FTase and GGTase-I.

L-778,123 Hydrochloride: Mechanism of Action and Biochemical Profile

L-778,123 is a peptidomimetic compound that acts as a dual inhibitor of farnesyltransferase (FTase) and geranylgeranyltransferase-I (GGTase-I).[3][4] By targeting both enzymes, L-778,123 was developed to overcome the resistance mechanism observed with FTase-specific inhibitors, where alternative prenylation of K-Ras and N-Ras by GGTase-I can occur.[4][8]

Quantitative Data on Inhibitory Activity

The inhibitory potency of L-778,123 against FTase and GGTase-I has been determined in various studies.

| Target Enzyme | IC50 Value | Reference |

| Farnesyltransferase (FTase) | 2 nM | [3] |

| Geranylgeranyltransferase-I (GGTase-I) | 98 nM | [3] |

In Vitro Cellular Activity

The cytotoxic and anti-proliferative effects of L-778,123 have been evaluated in a range of cancer cell lines.

| Cell Line | Cell Type | IC50 Value | Notes | Reference |

| Myeloid Leukemia Cell Lines | Leukemia | 0.2 µM - 1.8 µM | - | [3] |

| Primary Myeloid Leukemia Samples | Leukemia | 0.1 µM - 161.8 µM | - | [3] |

| HT-29 | Colon Adenocarcinoma | >100 µM | Alone | [3][10] |

| A549 | Lung Adenocarcinoma | >100 µM | Alone | [3][10] |

| HT-29 | Colon Adenocarcinoma | 1.52 µM | In combination with Doxorubicin | [3][10] |

| A549 | Lung Adenocarcinoma | 1.72 µM | In combination with Doxorubicin | [3][10] |

Preclinical and Clinical Studies

In Vivo Animal Studies

In vivo studies in dogs demonstrated that continuous infusion of L-778,123 at a dose of 50 mg/kg/day for 7 days resulted in the inhibition of both HDJ2 (an FTase substrate) and Rap1A (a GGTase-I substrate) prenylation in peripheral blood mononuclear cells (PBMCs).[3][4] However, inhibition of Ki-Ras prenylation was not detected in these studies.[3][4]

Human Clinical Trials

Phase I clinical trials of L-778,123 have been conducted in patients with advanced solid malignancies.[11] The recommended Phase II dose was determined to be 560 mg/m²/day administered by continuous intravenous infusion over 2 weeks.[11][12] At this dose, the steady-state plasma concentrations of L-778,123 exceeded the IC50 values required for growth inhibition in preclinical studies.[11] Dose-limiting toxicities observed at higher doses included neutropenia, thrombocytopenia, fatigue, and prolongation of the QTc interval.[11][12]

Pharmacodynamic assessments in patient PBMCs confirmed the dual inhibitory activity of L-778,123, showing inhibition of both HDJ2 and Rap1A prenylation.[4][11] This represented the first demonstration of GGTase-I inhibition in humans.[4] Despite this, similar to the preclinical findings in dogs, no inhibition of Ki-Ras prenylation was detected in patient samples.[4][13] The development of L-778,123 was ultimately discontinued (B1498344) due to the observed QTc prolongation at higher doses.[8]

Experimental Protocols

In Vitro Farnesyltransferase (FTase) Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of compounds like L-778,123 against FTase.

Methodology:

-

Enzyme and Substrates: Recombinant human FTase, farnesyl pyrophosphate (FPP), and a Ras protein substrate (e.g., H-Ras) are used. FPP is typically radiolabeled (e.g., [³H]FPP) for detection.

-

Assay Reaction: The reaction is performed in an appropriate buffer. L-778,123 at various concentrations is pre-incubated with FTase. The reaction is initiated by the addition of the Ras substrate and [³H]FPP.

-

Incubation: The reaction mixture is incubated at 37°C for a defined period.

-

Termination and Detection: The reaction is stopped, and the amount of radiolabeled farnesyl group transferred to the Ras protein is quantified. This can be achieved by precipitating the protein, capturing it on a filter, and measuring the incorporated radioactivity using a scintillation counter.

-

Data Analysis: The percentage of inhibition at each concentration of L-778,123 is calculated relative to a control without the inhibitor. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cell Viability (MTT) Assay

This protocol describes a common method to assess the cytotoxic effects of L-778,123 on cultured cancer cells.

Methodology:

-

Cell Seeding: Cancer cells (e.g., A549, HT-29) are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of L-778,123 (and/or in combination with another drug like doxorubicin) and incubated for a specified period (e.g., 72 hours).[3][10]

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength.

-

Data Analysis: Cell viability is expressed as a percentage of the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Analysis of Protein Prenylation in PBMCs

This protocol outlines a method to assess the in vivo target engagement of L-778,123 by monitoring the prenylation status of biomarker proteins in peripheral blood mononuclear cells (PBMCs).[4][11]

Methodology:

-

PBMC Isolation: Blood samples are collected from subjects at baseline and at various time points during treatment with L-778,123. PBMCs are isolated using density gradient centrifugation.

-

Protein Extraction: Total protein lysates are prepared from the isolated PBMCs.

-

SDS-PAGE and Western Blotting: Protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The unprenylated forms of target proteins, such as HDJ2 (an FTase substrate) and Rap1A (a GGTase-I substrate), exhibit a slight upward mobility shift compared to their prenylated counterparts.

-

Immunodetection: Following transfer to a membrane (e.g., PVDF), the proteins are detected using specific primary antibodies against HDJ2 and Rap1A, followed by a secondary antibody conjugated to a detectable marker (e.g., horseradish peroxidase).

-

Quantification: The relative amounts of the unprenylated and prenylated forms of the proteins are quantified by densitometry of the resulting bands on the Western blot. The percentage of the unprenylated form is calculated to determine the extent of enzyme inhibition.

Conclusion

L-778,123 hydrochloride is a potent dual inhibitor of FTase and GGTase-I that effectively blocks the prenylation of target proteins in vitro and in vivo. While it demonstrated clear evidence of target engagement in clinical trials by inhibiting the prenylation of surrogate markers in PBMCs, it failed to inhibit the prenylation of the intended target, Ki-Ras, in patients.[4] Furthermore, dose-limiting toxicities, particularly QTc prolongation, hindered its further clinical development.[8][11] Nevertheless, the study of L-778,123 has provided valuable insights into the complexities of targeting the Ras signaling pathway and has informed the development of subsequent generations of prenylation inhibitors. The detailed methodologies and quantitative data presented in this guide serve as a comprehensive resource for researchers in the field of cancer drug development.

References

- 1. What are Ftase inhibitors and how do they work? [synapse.patsnap.com]

- 2. onclive.com [onclive.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Preclinical and clinical pharmacodynamic assessment of L-778,123, a dual inhibitor of farnesyl:protein transferase and geranylgeranyl:protein transferase type-I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Membrane association and targeting of prenylated Ras-like GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CAAX-box protein, prenylation process and carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. Comparison of Cytotoxic Activity of L778123 as a Farnesyltranferase Inhibitor and Doxorubicin against A549 and HT-29 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A phase I and pharmacological study of the farnesyl protein transferase inhibitor L-778,123 in patients with solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. aacrjournals.org [aacrjournals.org]

L-778,123 Hydrochloride: An In-depth Technical Guide on its Effect on H-RAS Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-778,123 hydrochloride is a potent, dual inhibitor of farnesyltransferase (FPTase) and geranylgeranyltransferase type-I (GGPTase-I), enzymes critical for the post-translational modification of RAS proteins. This technical guide provides a comprehensive overview of the mechanism of action of L-778,123 and its impact on the H-RAS signaling pathway and associated downstream cascades, including the Raf-MEK-ERK and PI3K/Akt/mTOR pathways. The document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular interactions and experimental workflows to support researchers and drug development professionals in the field of oncology and signal transduction.

Introduction: The Role of H-RAS in Cellular Signaling

The RAS gene family, comprising HRAS, KRAS, and NRAS, encodes for small GTPases that act as crucial molecular switches in signal transduction pathways regulating cell proliferation, differentiation, and survival. Mutations in RAS genes are among the most common oncogenic drivers in human cancers. For RAS proteins to become biologically active, they must undergo a series of post-translational modifications, the first and most critical of which is prenylation. This process, catalyzed by farnesyltransferase (FPTase), involves the attachment of a 15-carbon farnesyl pyrophosphate to a cysteine residue at the C-terminus of the RAS protein. This modification facilitates the anchoring of RAS to the inner leaflet of the plasma membrane, a prerequisite for its interaction with downstream effector proteins.

L-778,123 hydrochloride was developed as a farnesyltransferase inhibitor (FTI) to disrupt this essential step in H-RAS activation. Notably, it also exhibits inhibitory activity against geranylgeranyltransferase type-I (GGPTase-I), an enzyme that can alternatively prenylate other RAS isoforms like K-RAS and N-RAS, potentially providing a broader spectrum of anti-RAS activity.

Mechanism of Action of L-778,123 Hydrochloride

L-778,123 is a peptidomimetic imidazole-containing compound that acts as a competitive inhibitor of FPTase and GGPTase-I. By binding to the active site of these enzymes, it prevents the transfer of farnesyl or geranylgeranyl moieties to their protein substrates, including H-RAS. The inhibition of H-RAS prenylation prevents its localization to the plasma membrane, thereby abrogating its ability to activate downstream signaling cascades.

Impact on the Raf-MEK-ERK Pathway

The Raf-MEK-ERK pathway, also known as the MAPK (mitogen-activated protein kinase) pathway, is a critical downstream effector of RAS signaling. Activated, membrane-bound RAS recruits and activates RAF kinases, which in turn phosphorylate and activate MEK1/2. Activated MEK1/2 then phosphorylates and activates ERK1/2, leading to the regulation of numerous transcription factors and other cellular proteins involved in cell cycle progression and proliferation. By preventing H-RAS activation, L-778,123 is expected to lead to a dose-dependent decrease in the phosphorylation of MEK and ERK.

Impact on the PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is another major signaling cascade activated by RAS. Activated RAS can directly bind to and activate the p110 catalytic subunit of PI3K, leading to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits and activates Akt, which in turn phosphorylates a wide range of substrates, including mTOR, to promote cell growth, survival, and metabolism. Inhibition of H-RAS by L-778,123 is therefore also anticipated to suppress the activation of the PI3K/Akt/mTOR pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data on the efficacy of L-778,123 hydrochloride from preclinical and clinical studies.

| Parameter | Value | Enzyme/Assay | Reference |

| IC50 | 2 nM | FPTase | [1] |

| IC50 | 98 nM | GGPTase-I | [1] |

| In vitro enzymatic inhibition of L-778,123. |

| Cell Line | IC50 (µM) | Assay | Reference |

| Myeloid Leukemia Cell Lines | 0.2 - 1.8 | Proliferation Assay | [1] |

| Primary Myeloid Leukemia Samples | 0.1 - 161.8 | Proliferation Assay | [1] |

| A549 (Lung Adenocarcinoma) | >100 | MTT Assay | [2] |

| HT-29 (Colon Adenocarcinoma) | >100 | MTT Assay | [2] |

| A549 (in combination with Doxorubicin) | 1.72 | MTT Assay | [1][2] |

| HT-29 (in combination with Doxorubicin) | 1.52 | MTT Assay | [1][2] |

| Cytotoxic activity of L-778,123 in various cancer cell lines. |

| Patient Cohort | Treatment Dose | Endpoint | Result | Reference |

| Advanced Solid Malignancies | 560 mg/m²/day (continuous i.v. infusion for 7 days) | Inhibition of HDJ2 Prenylation in PBMCs | Increase in unprenylated HDJ2 from 1.41% to ~30% | [3] |

| Pharmacodynamic effects of L-778,123 in a Phase I clinical trial. |

Experimental Protocols

Western Blot Analysis of H-RAS Downstream Effector Phosphorylation

This protocol describes the methodology to assess the dose-dependent effect of L-778,123 on the phosphorylation status of key proteins in the Raf-MEK-ERK and PI3K/Akt pathways.

Materials:

-

Cancer cell line with known H-RAS mutation (e.g., T24 bladder cancer cells)

-

L-778,123 hydrochloride

-

Cell lysis buffer (RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes

-

Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

-

Primary antibodies: anti-phospho-c-Raf (Ser338), anti-c-Raf, anti-phospho-MEK1/2 (Ser217/221), anti-MEK1/2, anti-phospho-p44/42 MAPK (ERK1/2) (Thr202/Tyr204), anti-p44/42 MAPK (ERK1/2), anti-phospho-Akt (Ser473), anti-Akt

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed H-RAS mutant cancer cells in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of L-778,123 hydrochloride (e.g., 0, 0.1, 1, 10, 100 µM) for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the desired primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Strip the membrane and re-probe with an antibody against the total protein (e.g., anti-ERK1/2) to normalize for loading.

-

Quantify the band intensities using densitometry software.

-

Immunofluorescence Analysis of H-RAS Localization

This protocol allows for the visualization of H-RAS localization within the cell and the effect of L-778,123 treatment.

Materials:

-

H-RAS mutant cancer cells

-

Glass coverslips

-

L-778,123 hydrochloride

-

4% paraformaldehyde in PBS

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% goat serum in PBS)

-

Primary antibody: anti-H-RAS

-

Fluorescently-labeled secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Grow cells on glass coverslips in a 24-well plate. Treat with L-778,123 hydrochloride as described in the Western blot protocol.

-

Fixation and Permeabilization:

-

Wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

-

Blocking and Antibody Incubation:

-

Wash with PBS.

-

Block with blocking solution for 1 hour at room temperature.

-

Incubate with the anti-H-RAS primary antibody diluted in blocking solution overnight at 4°C.

-

Wash with PBS.

-

Incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

-

-

Staining and Mounting:

-

Wash with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash with PBS.

-

Mount the coverslips onto microscope slides using mounting medium.

-

-

Imaging: Visualize the cells using a fluorescence microscope. Compare the localization of H-RAS in treated versus untreated cells, expecting a shift from membrane to cytosolic localization in the presence of L-778,123.

Visualization of Signaling Pathways and Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate the key concepts.

Caption: H-RAS signaling pathway and the inhibitory action of L-778,123.

References

In Vitro Anti-Leukemia Activity of L-778,123 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-778,123 hydrochloride is a potent small molecule inhibitor with significant anti-leukemia properties demonstrated in various in vitro studies. This technical guide provides a comprehensive overview of the current understanding of L-778,123's mechanism of action, its efficacy against leukemia cells, and detailed experimental protocols for its study. L-778,123 is a dual inhibitor of farnesyltransferase (FTase) and geranylgeranyltransferase type I (GGTase-I), enzymes crucial for the post-translational modification of several proteins implicated in oncogenesis, most notably the Ras superfamily of small GTPases.[1] By inhibiting these enzymes, L-778,123 disrupts essential signaling pathways that drive the proliferation and survival of leukemia cells.

Data Presentation: Quantitative Efficacy

The anti-leukemia activity of L-778,123 has been quantified through various in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key metric. The following tables summarize the reported IC50 values for L-778,123 against key enzymatic targets and leukemia cell lines.

| Target Enzyme | IC50 Value | Reference |

| Farnesyltransferase (FPTase) | 2 nM | [1][2] |

| Geranylgeranyltransferase-I (GGPTase-I) | 98 nM | [1][2] |

Table 1: Enzymatic Inhibition of L-778,123 Hydrochloride. This table details the potent inhibitory activity of L-778,123 against its primary molecular targets.

| Cell Type/Line | IC50 Value Range | Notes | Reference |

| Myeloid Leukemia Cell Lines | 0.2 µM - 1.8 µM | Includes cell lines such as HL-60, Kasumi-1, and K562. | [2] |

| Primary Myeloid Leukemia Samples | 0.1 µM - 161.8 µM | Demonstrates variability in sensitivity among patient samples. | [2] |

| Myelodysplastic Syndromes (MDS) Progenitors | Significantly more sensitive than normal progenitors | Suggests potential therapeutic window for MDS. | [1][3] |

| Acute Myeloid Leukemia (AML) Progenitors | Somewhat more sensitive than normal progenitors | Indicates a degree of selectivity for AML cells. | [1][3] |

| Chronic Myeloid Leukemia (CML) Progenitors | No significant difference in sensitivity compared to normal progenitors | Suggests lower efficacy in CML compared to MDS and AML. | [1][3] |

Table 2: Anti-proliferative Activity of L-778,123 Hydrochloride in Leukemia Cells. This table summarizes the effective concentrations of L-778,123 required to inhibit the proliferation of various leukemia cell types.

Mechanism of Action: Inhibition of Prenylation and Downstream Signaling

The primary mechanism of action of L-778,123 is the inhibition of protein prenylation, a critical lipid modification that anchors proteins to cellular membranes, enabling their participation in signal transduction. Key proteins targeted by this inhibition are members of the Ras superfamily.

Inhibition of Ras Prenylation

-

H-Ras and N-Ras: L-778,123 effectively inhibits the farnesylation of H-Ras and N-Ras in myeloid leukemia cell lines like HL-60. Complete inhibition of H-RAS prenylation was observed within 12 hours of treatment with 0.1-1 µM of the drug, and within 6 hours at a concentration of 5 µM.

-

K-Ras: Inhibition of K-Ras prenylation is less efficient, likely due to its ability to undergo alternative prenylation by GGTase-I.

Disruption of the Ras-MAPK Signaling Pathway

By preventing Ras localization to the plasma membrane, L-778,123 effectively blocks the activation of downstream signaling cascades, most notably the Raf-MEK-ERK (MAPK) pathway. This is evidenced by a time- and concentration-dependent reduction in the levels of activated, diphosphorylated MEK-1/2 and MAPK-1/2 in leukemia cells treated with L-778,123.[2]

Cellular Effects of L-778,123 Hydrochloride

Cell Cycle Arrest

L-778,123 has been shown to induce cell cycle arrest in myeloid leukemia cell lines. Interestingly, the specific phase of arrest appears to be cell-line dependent, with reports of G1 arrest in HL-60 cells and G2/M arrest in NB-4 cells. This suggests that the downstream consequences of Ras signaling inhibition may vary depending on the specific genetic context of the leukemia subtype.

Induction of Apoptosis

Inhibition of the Ras-MAPK pathway by L-778,123 ultimately leads to the induction of apoptosis in leukemia cells. While the precise molecular details of apoptosis induction by L-778,123 are not fully elucidated in the available literature, it is the expected outcome of disrupting a key survival pathway.

Experimental Protocols

The following are detailed methodologies for key experiments to study the in vitro anti-leukemia activity of L-778,123 hydrochloride.

Cell Proliferation Assay (MTS Assay)

This assay is used to determine the IC50 of L-778,123 on leukemia cell lines.

Materials:

-

Leukemia cell lines (e.g., HL-60, K562, Kasumi-1)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

L-778,123 hydrochloride stock solution (in DMSO)

-

96-well plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Plate reader

Procedure:

-

Seed leukemia cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.

-

Prepare serial dilutions of L-778,123 hydrochloride in culture medium.

-

Add 100 µL of the L-778,123 dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

-

Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

Add 20 µL of MTS reagent to each well.

-

Incubate for 2-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using appropriate software.

Western Blot for Ras Prenylation

This method is used to assess the inhibition of H-Ras, N-Ras, and K-Ras prenylation.

Materials:

-

Leukemia cells (e.g., HL-60)

-

L-778,123 hydrochloride

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (anti-H-Ras, anti-N-Ras, anti-K-Ras, anti-actin or anti-tubulin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat leukemia cells with various concentrations of L-778,123 for different time points (e.g., 6, 12, 24, 48 hours).

-

Harvest cells and lyse them in lysis buffer.

-

Determine protein concentration using a BCA assay.

-

Denature protein lysates and separate them by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane and add the chemiluminescent substrate.

-

Image the blot using a suitable imaging system. Unprenylated Ras isoforms will migrate slower than their prenylated counterparts.

Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution using propidium (B1200493) iodide (PI) staining.

Materials:

-

Leukemia cells (e.g., HL-60, NB-4)

-

L-778,123 hydrochloride

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol (B145695)

-

RNase A

-

Propidium iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Treat leukemia cells with L-778,123 at the desired concentration for 24-48 hours.

-

Harvest and wash the cells with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution containing RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer.

-

Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate software.

Apoptosis Assay by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Leukemia cells

-

L-778,123 hydrochloride

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Treat cells with L-778,123 for the desired time.

-

Harvest the cells and wash them twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze by flow cytometry within one hour.

Conclusion

L-778,123 hydrochloride demonstrates significant in vitro anti-leukemia activity, primarily through the inhibition of farnesyltransferase and geranylgeranyltransferase-I, leading to the disruption of the Ras-MAPK signaling pathway, cell cycle arrest, and apoptosis. The provided data and experimental protocols offer a robust framework for researchers and drug development professionals to further investigate the therapeutic potential of this compound in the context of leukemia. The differential sensitivity observed among various leukemia subtypes warrants further investigation to identify patient populations that would most benefit from treatment with L-778,123.

References

L-778,123 Hydrochloride: A Technical Guide to its Inhibition of Lymphocyte Activation

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-778,123 hydrochloride is a potent, dual inhibitor of farnesyltransferase (FPTase) and geranylgeranyltransferase type I (GGPTase-I), enzymes crucial for the post-translational modification of various proteins, including the Ras superfamily of small GTPases. These GTPases are pivotal signaling molecules in lymphocyte activation pathways. This technical guide provides an in-depth analysis of the mechanism of action of L-778,123 in inhibiting lymphocyte activation, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling cascades and experimental workflows.

Introduction

Lymphocyte activation is a cornerstone of the adaptive immune response, initiated by signals from the T-cell receptor (TCR), co-stimulatory molecules like CD28, and cytokine receptors such as the IL-2 receptor. These signals converge on intracellular signaling cascades heavily reliant on the proper function and localization of small GTPases, particularly Ras. The membrane association and subsequent activation of these proteins are dependent on a post-translational modification process known as prenylation, which involves the covalent attachment of either a farnesyl or a geranylgeranyl isoprenoid group. L-778,123 hydrochloride targets the enzymes responsible for this critical modification, thereby offering a powerful tool to modulate lymphocyte function.

Mechanism of Action: Inhibition of Protein Prenylation

L-778,123 hydrochloride exerts its inhibitory effects by targeting two key enzymes in the prenylation pathway:

-

Farnesyltransferase (FPTase): This enzyme catalyzes the attachment of a 15-carbon farnesyl pyrophosphate to a cysteine residue within the C-terminal CAAX box of target proteins, including H-Ras.

-

Geranylgeranyltransferase type I (GGPTase-I): This enzyme attaches a 20-carbon geranylgeranyl pyrophosphate to proteins with a CAAL box, such as Rap1A.

By inhibiting these enzymes, L-778,123 prevents the lipidation of key signaling proteins, impairing their localization to the cell membrane and their subsequent participation in downstream signaling events essential for lymphocyte activation, proliferation, and survival.[1][2][3]

Quantitative Data on the Inhibitory Effects of L-778,123

The following tables summarize the key quantitative data demonstrating the potent inhibitory activity of L-778,123 hydrochloride.

Table 1: Enzymatic Inhibition

| Enzyme | IC50 Value | Reference |

| Farnesyltransferase (FPTase) | 2 nM | [4][5][6][7][8] |

| Geranylgeranyltransferase I (GGPTase-I) | 98 nM | [4][5][6][7][8] |

Table 2: Inhibition of Lymphocyte Activation and Proliferation

| Assay | Cell Type | Parameter Measured | IC50 Value | Reference |

| Lectin-induced T-cell Activation | Human PBMCs | CD71 Expression | 6.48 ± 1.31 µM | [1][7][9] |

| Lectin-induced T-cell Activation | Human PBMCs | CD25 Expression | 84.1 ± 50.0 µM | [1][7][9] |

| PBMC Proliferation | Human PBMCs | [3H]thymidine incorporation | 0.92 ± 0.23 µM | [1][9] |

| IL-2 induced Proliferation | CTLL-2 cells | [3H]thymidine incorporation | 0.81 ± 0.44 µM | [1][7] |

Table 3: Inhibition of Protein Prenylation in Cells

| Cell Line | Protein | Parameter Measured | EC50 Value | Reference |

| PSN-1 pancreatic tumor cells | HDJ2 (FPTase substrate) | Prenylation Inhibition | 92 nM | [7] |

| PSN-1 pancreatic tumor cells | RAP1A (GGPTase-I substrate) | Prenylation Inhibition | 6,760 nM | [7] |

Table 4: Cytotoxic Activity

| Cell Line | Parameter Measured | IC50 Value | Reference |

| A549 (human lung adenocarcinoma) | Cytotoxicity (MTT assay) | 100 µM | [10] |

| HT-29 (human colon adenocarcinoma) | Cytotoxicity (MTT assay) | 125 µM | [10] |

| HT-29 and A549 cell lines | Cytotoxicity (MTT assay) | >100 µM | [4][5] |

Signaling Pathways Affected by L-778,123

The inhibition of protein prenylation by L-778,123 disrupts critical signaling pathways downstream of the T-cell receptor (TCR) and the IL-2 receptor (IL-2R).

T-Cell Receptor (TCR) Signaling

Upon engagement with an antigen-presenting cell, the TCR initiates a signaling cascade that is heavily dependent on the Ras-MAPK pathway. L-778,123's inhibition of Ras farnesylation prevents its localization to the plasma membrane, thereby blocking downstream signaling.

Caption: Inhibition of TCR signaling by L-778,123.

IL-2 Receptor (IL-2R) Signaling

The binding of IL-2 to its receptor activates pathways that promote T-cell proliferation and survival, which are also dependent on prenylated proteins. L-778,123 potently blocks the proliferative effects of IL-2.[1]

Caption: Disruption of IL-2R signaling by L-778,123.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the inhibitory effects of L-778,123 on lymphocyte activation.

T-Cell Activation Assay by Flow Cytometry

This protocol is used to assess the expression of T-cell activation markers such as CD25 and CD71.[1][11]

Objective: To quantify the inhibition of T-cell activation by L-778,123.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI 1640 medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin

-

Phytohemagglutinin (PHA) or anti-CD3/anti-CD28 antibodies

-

L-778,123 hydrochloride

-

Fluorochrome-conjugated antibodies against CD3, CD25, and CD71

-

FACS buffer (PBS with 2% FBS and 0.1% sodium azide)

-

Flow cytometer

Procedure:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Resuspend PBMCs in complete RPMI 1640 medium at a concentration of 1 x 10^6 cells/mL.

-

Plate 100 µL of the cell suspension into a 96-well plate.

-

Add L-778,123 at various concentrations to the wells. Include a vehicle control (e.g., DMSO).

-

Stimulate the cells with a mitogen such as PHA (1 µg/mL) or plate-bound anti-CD3 (1-3 µg/mL) and soluble anti-CD28 (3-5 µg/mL).[12]

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

Harvest the cells and wash with FACS buffer.

-

Stain the cells with fluorochrome-conjugated antibodies against CD3, CD25, and CD71 for 30 minutes at 4°C in the dark.

-

Wash the cells twice with FACS buffer.

-

Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

-

Analyze the data by gating on the lymphocyte population and then on CD3+ T-cells to determine the percentage of cells expressing CD25 and CD71.

Caption: Workflow for T-cell activation assay.

Lymphocyte Proliferation Assay ([3H]Thymidine Incorporation)

This assay measures the proliferation of lymphocytes in response to a stimulus.[1][9]

Objective: To determine the effect of L-778,123 on lymphocyte proliferation.

Materials:

-

Human PBMCs or CTLL-2 cells

-

Complete RPMI 1640 medium

-

PHA or IL-2

-

L-778,123 hydrochloride

-

[3H]thymidine

-

Cell harvester

-

Scintillation counter

Procedure:

-

Prepare and plate cells as described in the T-cell activation assay protocol.

-

Add L-778,123 at various concentrations.

-

Stimulate PBMCs with PHA or CTLL-2 cells with IL-2.

-

Incubate for a total of 72 hours (for PBMCs) or 24 hours (for CTLL-2 cells).[9]

-

During the last 6-18 hours of incubation, pulse the cells with 1 µCi of [3H]thymidine per well.

-

Harvest the cells onto glass fiber filters using a cell harvester.

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Measure the incorporation of [3H]thymidine using a scintillation counter. The counts per minute (CPM) are proportional to the rate of cell proliferation.

Caption: Lymphocyte proliferation assay workflow.

Conclusion

L-778,123 hydrochloride is a powerful inhibitor of lymphocyte activation, acting through the dual blockade of farnesyltransferase and geranylgeranyltransferase I. This mechanism effectively disrupts the signaling pathways essential for T-cell activation, proliferation, and function. The quantitative data and detailed protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the immunomodulatory properties of this compound. The potent and specific action of L-778,123 makes it a valuable tool for studying lymphocyte biology and a potential candidate for therapeutic intervention in immune-mediated diseases.

References

- 1. Inhibition of lymphocyte activation and function by the prenylation inhibitor L-778,123 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Farnesyltransferase inhibitors inhibit T-cell cytokine production at the posttranscriptional level - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Farnesyltransferase inhibitors inhibit T-cell cytokine production at the posttranscriptional level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. caymanchem.com [caymanchem.com]

- 8. L-778123 hydrochloride | Transferase | Telomerase | TargetMol [targetmol.com]

- 9. researchgate.net [researchgate.net]

- 10. Comparison of Cytotoxic Activity of L778123 as a Farnesyltranferase Inhibitor and Doxorubicin against A549 and HT-29 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Activation Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 12. T Cell Activation via Anti-CD3 and Anti-CD28 Protocol | Thermo Fisher Scientific - FR [thermofisher.com]

The Discovery and Development of L-778,123: A Dual Farnesyltransferase and Geranylgeranyltransferase-I Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

L-778,123 is a potent, peptidomimetic, imidazole-containing small molecule that emerged from preclinical development as a dual inhibitor of farnesyl:protein transferase (FPTase) and geranylgeranyl:protein transferase type-I (GGPTase-I). Its design was a strategic response to the observed resistance of tumors with K-Ras mutations to inhibitors targeting FPTase alone. While demonstrating promising preclinical activity and achieving proof-of-concept for dual prenylation inhibition in humans, its clinical development was ultimately halted due to toxicity. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical and clinical development of L-778,123, including detailed experimental methodologies and a summary of key quantitative data.

Introduction: The Rationale for Dual Prenyltransferase Inhibition

The Ras family of small GTPases (H-Ras, K-Ras, and N-Ras) are critical signaling proteins that, when mutated, are implicated in approximately 30% of all human cancers. For Ras proteins to function, they must undergo a series of post-translational modifications, the first and most crucial of which is prenylation—the attachment of a 15-carbon farnesyl group to a cysteine residue in a C-terminal "CAAX" motif. This modification is catalyzed by the enzyme farnesyltransferase (FPTase) and is essential for anchoring Ras to the plasma membrane, a prerequisite for its role in signal transduction.

The discovery that farnesylation is critical for oncogenic Ras function led to the development of farnesyltransferase inhibitors (FTIs) as potential anticancer agents. However, a significant challenge emerged: while H-Ras is solely a substrate for FPTase, K-Ras and N-Ras can be alternatively prenylated by geranylgeranyltransferase-I (GGPTase-I) when FPTase is inhibited. This alternative prenylation pathway allows K-Ras and N-Ras to remain functional, rendering tumors with mutations in these Ras isoforms resistant to FTIs.

L-778,123 was developed by Merck Research Laboratories to overcome this resistance mechanism. As a dual inhibitor of both FPTase and GGPTase-I, it was designed to completely block the prenylation of all Ras isoforms, including K-Ras, thereby offering a more comprehensive approach to inhibiting oncogenic Ras signaling.[1][2]

Mechanism of Action and In Vitro Activity

L-778,123 acts as a competitive inhibitor of both FPTase and GGPTase-I, preventing the transfer of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), respectively, to their protein substrates.

dot

Figure 1: Mechanism of Action of L-778,123.

Quantitative In Vitro Data

The inhibitory potency of L-778,123 against FPTase and GGPTase-I was determined through in vitro enzymatic assays. The compound demonstrated high potency against FPTase and significant, albeit lower, potency against GGPTase-I.

| Target Enzyme | IC50 Value | Reference(s) |

| Farnesyl:protein Transferase (FPTase) | 2 nM | [3] |

| Geranylgeranyl:protein Transferase I (GGPTase-I) | 98 nM | [3] |

Table 1: In Vitro Enzymatic Inhibition by L-778,123.

Cellular Activity

In cellular assays, L-778,123 demonstrated the ability to inhibit the proliferation of various human cancer cell lines. Notably, its cytotoxic activity was modest when used as a single agent in some solid tumor cell lines but showed more significant effects in myeloid leukemia cells.

| Cell Line | Cancer Type | IC50 Value (µM) | Reference(s) |

| A549 | Adenocarcinomic Human Alveolar Basal Epithelial | >100 | [4] |

| HT-29 | Human Colonic Adenocarcinoma | >125 | [4] |

| Myeloid Leukemia Cell Lines (various) | Myeloid Leukemia | 0.2 - 1.8 | [3] |

| Primary Myeloid Leukemia Samples | Myeloid Leukemia | 0.1 - 161.8 | [3] |

Table 2: In Vitro Cellular Activity of L-778,123.

Preclinical In Vivo Studies

Preclinical evaluation in animal models was crucial for establishing the in vivo pharmacodynamic effects and safety profile of L-778,123.

Animal Models

Studies were conducted in both mice and dogs to assess the in vivo inhibition of protein prenylation.

-

Mice: 8-12-week-old female nu/nu mice were used. L-778,123, solubilized in 50% DMSO, was administered via implanted Alzet osmotic pumps for continuous infusion.[2]

-

Dogs: Two dose levels, 35 mg/kg/day and 50 mg/kg/day, were administered for 7 days by continuous infusion.[2]

Pharmacodynamic Endpoints

The primary pharmacodynamic endpoint was the inhibition of protein prenylation, which was assessed by monitoring the processing of specific FPTase and GGPTase-I substrates. The unprocessed, unprenylated forms of these proteins exhibit a characteristic electrophoretic mobility shift on SDS-PAGE gels.

-

HDJ2: A substrate exclusively for FPTase.

-

Rap1A: A substrate exclusively for GGPTase-I.

In dogs receiving continuous infusions of L-778,123, a dose-dependent inhibition of both HDJ2 and Rap1A prenylation was observed in peripheral blood mononuclear cells (PBMCs). However, inhibition of Ki-Ras prenylation was not detected in these in vivo studies.[1][2]

| Animal Model | Dose | Duration | Effect on HDJ2 Prenylation (FPTase substrate) | Effect on Rap1A Prenylation (GGPTase-I substrate) | Reference(s) |

| Dog | 35-50 mg/kg/day | 7-day continuous infusion | Inhibition observed in PBMCs | Inhibition observed in PBMCs | [2][3] |

Table 3: Summary of Preclinical In Vivo Pharmacodynamic Effects of L-778,123.

Clinical Development: Phase I Studies

L-778,123 advanced to Phase I clinical trials to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in patients with advanced solid malignancies.[5]

Study Design

The primary Phase I study design involved the administration of L-778,123 as a continuous intravenous infusion for 7 days, repeated every 3 weeks. Dose escalation started at 35 mg/m²/day and proceeded to 1120 mg/m²/day.[5]

dot

Figure 2: Phase I Clinical Trial Workflow for L-778,123.

Clinical Pharmacokinetics and Pharmacodynamics

Pharmacokinetic analyses revealed that L-778,123 exhibited linear pharmacokinetics. At the 560 mg/m²/day dose, the mean steady-state plasma concentration was 8.09 ± 3.11 µM, which exceeded the IC50 values required for in vitro cytotoxicity. The systemic clearance averaged 106.4 ± 45.6 ml/min/m², and the terminal half-life of elimination was 2.8 ± 1.0 hours.[5]

Pharmacodynamic assessments in patient PBMCs confirmed the dual inhibitory activity of L-778,123 in humans. A dose-dependent inhibition of HDJ2 farnesylation was observed, which appeared to plateau at doses above 560 mg/m²/day. Importantly, inhibition of Rap1A geranylgeranylation was also demonstrated, representing the first clinical evidence of GGPTase-I inhibition in humans.[1][5] Despite this, similar to the preclinical dog studies, no inhibition of Ki-Ras prenylation was detected in patient samples.[1]

| Dose Level (mg/m²/day) | Mean Steady-State Plasma Concentration (µM) | Mean % Unprenylated HDJ2 (Day 8) | Reference(s) |

| 560 | 8.09 ± 3.11 | 30.86 ± 4.96 | [5] |

Table 4: Clinical Pharmacokinetic and Pharmacodynamic Data for L-778,123.

Safety and Tolerability

The maximum tolerated dose (MTD) was determined to be 560 mg/m²/day. At the 1120 mg/m²/day dose level, an unacceptably high incidence of dose-limiting toxicities (DLTs) was observed, including Grade 4 thrombocytopenia, significant prolongation of the QTc interval, and profound fatigue. At the MTD of 560 mg/m²/day, myelosuppression was mild to moderate, and QTc prolongation was negligible.[5] However, the concern over QTc prolongation at higher doses ultimately led to the discontinuation of further clinical development of L-778,123.[6]

Experimental Protocols

In Vitro Farnesyltransferase Enzymatic Assay (Fluorimetric Method)

This protocol describes a general method for determining the in vitro inhibitory activity of compounds against farnesyltransferase.

-

Principle: The assay measures the transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to a dansylated peptide substrate. Inhibition of FTase activity results in a decrease in the fluorescence signal.[7]

-

Reagents: Recombinant human farnesyltransferase (FTase), FPP, Dansyl-GCVLS peptide substrate, assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 µM ZnCl₂, 5 mM MgCl₂, 20 mM KCl, 1 mM DTT), L-778,123, and DMSO.[7]

-

Procedure:

-

Prepare serial dilutions of L-778,123 in assay buffer.

-

In a microplate, add the assay buffer, L-778,123 solution (or vehicle control), and the dansylated peptide substrate.

-

Initiate the reaction by adding FPP and a pre-determined concentration of FTase.

-

Incubate for a set time (e.g., 60 minutes) at room temperature.

-

Measure the fluorescence intensity using a plate reader (excitation ~340 nm, emission ~550 nm).

-

Calculate the percent inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.[7]

-

Western Blot for Protein Prenylation Inhibition

This method is used to detect the accumulation of unprenylated proteins in cells treated with prenyltransferase inhibitors.

-

Principle: Unprenylated proteins, such as HDJ2 and Rap1A, migrate more slowly in SDS-PAGE gels than their prenylated counterparts, resulting in a detectable band shift.

-

Procedure:

-

Culture cells and treat with various concentrations of L-778,123 for a specified duration (e.g., 24-48 hours).

-

Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-HDJ2 or anti-Rap1A).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to determine the ratio of unprenylated to prenylated protein.[8]

-

dot

Figure 3: Western Blot Workflow for Prenylation Analysis.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the effect of a compound on cell metabolic activity, which is an indicator of cell viability.

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.[9]

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere.

-

Treat the cells with serial dilutions of L-778,123 and incubate for a desired period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Measure the absorbance at approximately 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[8][9]

-

Synthesis Overview

The synthesis of L-778,123 involves a multi-step process. A key feature of its structure is the imidazole (B134444) ring, which is common in potent farnesyltransferase inhibitors. The synthesis generally involves the preparation of a dethionated imidazole intermediate, followed by chlorination and subsequent reaction with a piperazinone derivative to yield the final L-778,123 free base.[4]

Conclusion

The development of L-778,123 represents a significant and logical step in the pursuit of effective anti-cancer therapies targeting the Ras signaling pathway. As a dual inhibitor of FPTase and GGPTase-I, it successfully addressed the known resistance mechanism of alternative prenylation of K-Ras and N-Ras. Preclinical and clinical studies confirmed its dual-target engagement in vivo and provided the first evidence of GGPTase-I inhibition in humans. However, the failure to inhibit Ki-Ras prenylation in vivo and the emergence of dose-limiting toxicities, particularly QTc prolongation, ultimately led to the cessation of its clinical development. The story of L-778,123 provides valuable lessons for future drug development efforts targeting protein prenylation, highlighting the importance of achieving a therapeutic window where target engagement in tumors is maximized while systemic toxicity is minimized.

References

- 1. Preclinical and clinical pharmacodynamic assessment of L-778,123, a dual inhibitor of farnesyl:protein transferase and geranylgeranyl:protein transferase type-I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Comparison of Cytotoxic Activity of L778123 as a Farnesyltranferase Inhibitor and Doxorubicin against A549 and HT-29 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A phase I and pharmacological study of the farnesyl protein transferase inhibitor L-778,123 in patients with solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ECV: pharmind - Beitrag Improved Anticancer Effect of L-778,123, a Farnesyl-transferase Inhibitor [ecv.de]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Cell Growth Inhibition by Farnesyltransferase Inhibitors Is Mediated by Gain of Geranylgeranylated RhoB - PMC [pmc.ncbi.nlm.nih.gov]

L-778,123 Hydrochloride: A Potent Inhibitor of Myeloid Leukemia Cell Proliferation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract